1-(3-Methylbenzoyl)piperidine-3-carboxylic acid
Overview
Description
1-(3-Methylbenzoyl)piperidine-3-carboxylic acid is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzoyl group substituted at the third position of the piperidine ring
Preparation Methods
The synthesis of 1-(3-Methylbenzoyl)piperidine-3-carboxylic acid typically involves the acylation of piperidine derivatives. One common method is the Friedel-Crafts acylation reaction, where 3-methylbenzoyl chloride reacts with piperidine-3-carboxylic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(3-Methylbenzoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of the benzoyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Methylbenzoyl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(3-Methylbenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(3-Methylbenzoyl)piperidine-3-carboxylic acid can be compared with other benzoyl-substituted piperidine derivatives, such as:
1-(4-Methylbenzoyl)piperidine-3-carboxylic acid: Similar in structure but with the methyl group at the fourth position of the benzoyl ring. This positional isomer may exhibit different chemical and biological properties.
1-(3-Fluorobenzoyl)piperidine-3-carboxylic acid: Substitution of the methyl group with a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.
1-(3-Chlorobenzoyl)piperidine-3-carboxylic acid: The presence of a chlorine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Properties
IUPAC Name |
1-(3-methylbenzoyl)piperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-4-2-5-11(8-10)13(16)15-7-3-6-12(9-15)14(17)18/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZKZWLSVHAKOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC(C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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